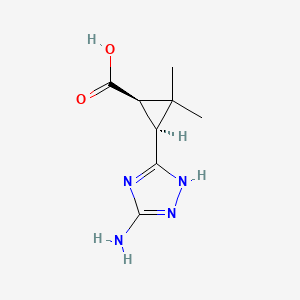
(1R,3S)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1R,3S)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclopropane core with a carboxylic acid group and an amino-triazole moiety. Its unique structure allows for interactions with various biological targets.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The presence of the 1H-1,2,4-triazole ring enhances the compound's ability to inhibit bacterial growth. A study demonstrated that triazole derivatives could effectively target bacterial enzymes, leading to cell death .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes linked to metabolic pathways in cancer cells. Specifically, it has been studied for its interaction with human ornithine aminotransferase (hOAT), which plays a role in proline metabolism—a pathway often upregulated in cancer . The inhibition of hOAT can disrupt cancer cell proliferation by altering metabolic fluxes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for hOAT, leading to the formation of irreversible adducts that prevent substrate binding .
- Antioxidant Activity : Some studies suggest that triazole derivatives can exhibit antioxidant properties, reducing oxidative stress in cells .
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Study 2: Inhibition of hOAT
A study focused on the inhibition of hOAT demonstrated that this compound could reduce enzyme activity by over 80% at optimal concentrations. Furthermore, in vivo studies showed reduced tumor growth in models treated with this compound compared to controls .
Data Summary
Propiedades
IUPAC Name |
(1R,3S)-3-(3-amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-8(2)3(4(8)6(13)14)5-10-7(9)12-11-5/h3-4H,1-2H3,(H,13,14)(H3,9,10,11,12)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBODYXYCTGSNIY-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC(=NN2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C2=NC(=NN2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














